(3S)-1-(5-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-benzimidazol-2-yl)-3-pyrrolidinol
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multistep reactions, including ring opening and closure, to achieve the desired structure. For example, Halim and Ibrahim (2022) described a process involving ring opening followed by ring closure reactions to synthesize a novel compound, which could be analogous to the synthesis of the target compound (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. For instance, the structure of a compound was established using spectral data and elemental analysis, which is a common approach in molecular structure determination (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
The reactivity of a compound is often studied using various chemical reactions, which can provide insights into its functional groups and potential chemical applications. For example, the study of chemical reactivity towards different reagents can lead to the synthesis of novel pyrido[1,2-a]benzimidazoles, indicating the compound's versatility in forming heterocyclic structures (Ibrahim, 2013).
properties
IUPAC Name |
[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-methylbenzimidazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-20-16-5-4-12(17(25)22-7-2-3-13(22)11-23)9-15(16)19-18(20)21-8-6-14(24)10-21/h4-5,9,13-14,23-24H,2-3,6-8,10-11H2,1H3/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEGRNMALBBXHH-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N3CCCC3CO)N=C1N4CCC(C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C(=O)N3CCC[C@H]3CO)N=C1N4CC[C@@H](C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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